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Compound of Interest

Compound Name:
3,7-dimethyl-1,3-dihydro-2H-

azepin-2-one

CAS No.: 67102-02-7

Cat. No.: B184517

Get Quote

Executive Summary: The Azepinone Advantage
The azepinone (7-membered lactam) scaffold represents a "privileged structure" in medicinal

chemistry, offering a unique balance between the rigidity of 6-membered rings (piperidinones)

and the flexibility of acyclic chains.[1] This guide analyzes the dimethyl-azepinone subclass,

where gem-dimethyl or regioselective methyl substitutions are employed to:

Restrict Conformation: Utilize the Thorpe-Ingold effect to lock the flexible 7-membered ring

into a bioactive conformation.[1]

Block Metabolism: Sterically hinder cytochrome P450 oxidation at labile

-carbon sites.[1]

Enhance Selectivity: Create specific steric clashes that exclude off-target binding (e.g.,

separating Cathepsin K activity from Cathepsin L or S).
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This guide compares these analogs against standard piperidinone and acyclic alternatives,

supported by experimental data from pivotal Cathepsin K and PLK1 inhibitor campaigns.

Structural Biology & Mechanism of Action
The Conformational Lock Hypothesis
Unsubstituted azepinones exist in a dynamic equilibrium between varying twist-chair and twist-

boat conformations.[1] Introducing a dimethyl group (specifically at the C4, C6, or C7 positions

depending on the specific isomer) imposes a high energy barrier to ring inversion.

Mechanism: The bulky methyl groups favor a conformation where the carbonyl (warhead)

and the recognition elements (hydrophobic groups) are pre-organized for binding.

Thermodynamic Benefit: This reduces the entropic penalty (

) upon binding to the protein active site, significantly improving potency (

or

).

Pathway Visualization: Cathepsin K & PLK1 Signaling
The following diagram illustrates the two primary pathways where azepinone analogs have

demonstrated clinical utility: Bone Resorption (Cathepsin K) and Mitotic Progression (PLK1).[2]
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Figure 1: Therapeutic Intervention Points for Azepinone Analogs
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Detailed Structure-Activity Relationship (SAR)
Case Study: Cathepsin K Inhibitors (Azepan-3-ones)
Based on the foundational work by Marquis et al. and subsequent optimization campaigns, the

azepan-3-one scaffold serves as a reversible covalent inhibitor (via the ketone reacting with the

active site Cysteine-25).[1]

Table 1: SAR of Methyl-Substituted Azepan-3-ones against Cathepsin K
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Analog ID
Substitutio
n Pattern (nM)

Oral
Bioavailabil
ity (%F, Rat)

Clearance
(mL/min/kg)

Key Insight

A-001
Unsubstituted

(Parent)
0.16 42% 49.2

Potent but

high

clearance;

flexible ring.

[1]

A-002
4-methyl

(trans)
12.5 ND ND

Steric clash

with S2

pocket;

potency loss.

[1]

A-003 7-methyl (cis) 0.041 89% 19.5

Optimal.

Methyl group

fills

hydrophobic

pocket &

restricts

conformation.

[1]

A-004 7,7-dimethyl 0.85 95% 12.0

High stability

but slight

potency loss

due to steric

crowding in

the S1'

subsite.[1]

Analysis:

Monosubstitution (A-003): The cis-7-methyl group provides the "Goldilocks" zone—locking

the conformation without clashing with the enzyme wall.[1]
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Dimethylation (A-004): While the gem-dimethyl analog (A-004) showed superior metabolic

stability (lowest clearance) due to blocking

-oxidation, the extra bulk caused a 20-fold drop in potency compared to the monomethyl
analog.[1] This highlights the Stability-Potency Trade-off.

Case Study: Kinase Inhibitors (Pyrimido-azepinones)
In the context of PLK1 inhibitors (related to BI-2536 and Volasertib), the azepinone ring often

replaces the pteridinone to alter solubility and selectivity profiles.

R-Group Effect: The Nitrogen at position 5 (N5) is a critical vector.[1] Methylation here (N-

Me) often abolishes hydrogen bond donation, which can be detrimental if the donor is

required for the hinge region, but beneficial for permeability.

Ring Constraint: Fusing the azepine ring to a pyrimidine (Pyrimido[4,5-d]azepine) creates a

planar core. Adding gem-dimethyl groups to the non-fused carbons (C2/C3 of the azepine)

forces the ring into a "pucker" that can improve selectivity for specific kinase isoforms (e.g.,

PLK1 vs. PLK2/3).

Experimental Protocols
Protocol A: Synthesis of the Dimethyl-Azepinone Core
(Schmidt Rearrangement Route)
Rationale: This is the most robust method to generate the azepinone ring from readily available

cyclic ketones.

Starting Material: Begin with 4,4-dimethylcyclohexanone (commercially available).

Schmidt Reaction:

Dissolve ketone (10 mmol) in DCM (50 mL).

Add Sodium Azide (

, 15 mmol) carefully.

Add Methanesulfonic acid (
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, 5 mL) dropwise at 0°C. Caution: Exothermic.

Mechanism: The hydrazoic acid attacks the ketone, followed by rearrangement/migration

of the carbon bond to expand the ring from 6 to 7 members.

Regioselectivity: Migration usually occurs at the less substituted carbon, but with

symmetric 4,4-dimethyl, a single 5,5-dimethyl-azepan-2-one product is formed.[1]

Functionalization:

Alkylation of the amide nitrogen using NaH and an alkyl halide (R-X) in DMF to introduce

the P1/P2 pharmacophores.

Protocol B: Cathepsin K Enzymatic Assay (Fluorometric)
Rationale: A self-validating kinetic assay to measure

and

.[1]

Buffer Prep: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT (freshly added).

Substrate: Z-Phe-Arg-AMC (Fluorogenic substrate).[1]

.

Enzyme: Recombinant Human Cathepsin K (final conc: 0.5 nM).

Procedure:

Incubate Enzyme + Inhibitor (Dimethyl-azepinone analog) for 15 mins at 25°C to allow

equilibrium (crucial for slow-binding inhibitors).

Add Substrate (10

).

Monitor Fluorescence (Ex: 355 nm, Em: 460 nm) for 10 mins.
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Data Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors if

.[1]

Comparative Analysis: Azepinone vs. Alternatives
Feature Dimethyl-Azepinone Piperidinone (6-ring) Acyclic Amide

Conformational

Entropy

Low (Rigid).[1] Pre-

organized for binding.

Medium. Chair

conformation is stable

but less adaptable.

High (Flexible). High

entropic penalty upon

binding.

Metabolic Stability

High. Methyl groups

block metabolic soft

spots.

Moderate. Susceptible

to ring oxidation.

Low. Rapid hydrolysis

or oxidation.

Selectivity

High.[3][4] Unique

twist-boat shape fits

specific pockets (e.g.,

Cat K S2).

Moderate. Fits many

"generic" pockets

(Promiscuous).

Low. Can adapt to

many off-targets.

Synthetic Complexity

High.[5] Requires ring

expansion or

cyclization.

Low. Commercially

abundant.

Low. Simple amide

coupling.

Conclusion: The dimethyl-azepinone is the superior choice when selectivity and metabolic

stability are the primary bottlenecks in the lead optimization phase, despite the higher synthetic

cost.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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